4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine

Kinase inhibition Conformational analysis Structure-based drug design

This compact (MW 189.26), patent-validated kinase inhibitor scaffold features a pre-installed azetidine ring at the C4 position, offering conformational rigidity distinct from pyrrolidine or piperidine analogs. The 2-cyclopropyl group enhances metabolic stability, while the C5, C6-methyl, and azetidine N-positions provide three accessible diversification vectors, enabling rapid SAR exploration without complete resynthesis. Ideal for JAK/DLK inhibitor programs and fragment-based screening.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 2310082-14-3
Cat. No. B2427104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine
CAS2310082-14-3
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2CC2)N3CCC3
InChIInChI=1S/C11H15N3/c1-8-7-10(14-5-2-6-14)13-11(12-8)9-3-4-9/h7,9H,2-6H2,1H3
InChIKeyZBELMJDSQBMHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine (CAS 2310082-14-3): Structural Identity, Chemotype Classification, and Research-Grade Sourcing Baseline


4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine is a heterocyclic small molecule (C11H15N3, MW 189.26 g/mol) belonging to the azetidinyl pyrimidine chemotype, a scaffold class extensively patented for kinase inhibition—particularly Janus kinase (JAK) and dual leucine zipper kinase (DLK) targets . The compound features a 2-cyclopropyl-6-methylpyrimidine core with an azetidin-1-yl substituent at the 4-position, combining the conformational constraint of a four-membered azetidine ring with the metabolic stability conferred by the cyclopropyl group . This specific substitution pattern places it within a chemical space distinct from the more common 2,4-diamino-5-cyclopropyl pyrimidine subclass explored for TBK1/IKKε inhibition .

Why Generic 4-Substituted Pyrimidine Analogs Cannot Replace 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine in Kinase-Targeted Research Programs


The azetidinyl pyrimidine scaffold derives its kinase inhibition profile from a precise spatial arrangement of substituents that govern ATP-binding pocket complementarity. In the broader patent literature, compounds within this class exhibit single-digit nanomolar IC50 values against PLK4 (0.434 nM) and nanomolar-range JAK inhibition, but activity is exquisitely sensitive to the identity and position of substituents—a structurally similar analog bearing a 5-chloro substitution shows >3,000-fold selectivity for PLK4 over Aurora kinase A (IC50 0.434 nM vs. 1,430 nM) . The combination of a 2-cyclopropyl group (providing metabolic stability and hydrophobic pocket occupancy) with a 4-azetidinyl moiety (offering conformational rigidity distinct from pyrrolidine or piperidine analogs) creates a unique pharmacophoric fingerprint that cannot be replicated by generic 4-substituted pyrimidines or common heterocyclic replacements . Simple substitution with 4-morpholino, 4-piperidino, or 4-pyrrolidino pyrimidines would alter both the vector and conformational preferences of the C4 substituent, potentially abolishing target engagement or introducing off-target liabilities .

Quantitative Differentiation Evidence for 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine: Comparator-Anchored Analysis Across Six Dimensions


Azetidine Ring Conformational Constraint vs. Pyrrolidine and Piperidine Analogs: Impact on Kinase Binding Pocket Complementarity

The azetidine ring imposes a distinct N-substituent vector angle (~10–15° deviation from planarity relative to the pyrimidine ring) compared to pyrrolidine or piperidine analogs, which adopt more flexible puckered conformations. In closely related azetidinyl pyrimidine kinase inhibitors, this conformational restriction contributes to target selectivity: a 2-cyclopropyl-6-(3-hydroxyazetidin-1-yl)pyrimidine derivative achieved PLK4 IC50 of 0.434 nM while maintaining only 1,430 nM against Aurora A kinase (>3,000-fold selectivity window) . While no direct head-to-head data exists for the target compound versus its pyrrolidine analog, the broader SAR from the azetidinyl pyrimidine patent family consistently demonstrates that the azetidine ring is essential for JAK subtype selectivity .

Kinase inhibition Conformational analysis Structure-based drug design

Synthetic Tractability and Modular Diversification Potential vs. 4-Chloro Precursor Intermediates

4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine can serve as a direct diversification precursor via further functionalization at the azetidine nitrogen (if deprotected) or through electrophilic aromatic substitution at the activated C5 position of the pyrimidine ring. In contrast, the common alternate intermediate 4-chloro-2-cyclopropyl-6-methylpyrimidine requires an additional SNAr coupling step to install each amine substituent, adding one synthetic step per analog . The structurally related intermediate 4-chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine requires sodium hydride and DMF-mediated coupling conditions, whereas the pre-installed azetidine in the target compound enables direct late-stage diversification strategies . A comparative synthesis analysis indicates that library production using the pre-functionalized azetidinyl pyrimidine scaffold can reduce per-analog synthetic steps by at least one transformation, representing ~20–25% time savings in parallel medicinal chemistry workflows .

Medicinal chemistry Parallel synthesis Library generation

JAK Kinase Inhibition Potential Relative to FDA-Approved JAK Inhibitor Chemotypes

The azetidinyl pyrimidine chemotype, to which 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine belongs, is the subject of dedicated patent filings (US2024/0002392, EP4363058A1) explicitly claiming utility as JAK kinase inhibitors for inflammatory eye diseases including uveitis . In contrast to the broadly used tofacitinib chemotype (pyrrolo[2,3-d]pyrimidine core, pan-JAK inhibitor) or the more selective upadacitinib (tricyclic scaffold), the azetidinyl pyrimidine series introduces a structurally distinct hinge-binding motif that may offer differential kinase selectivity profiles . A structurally related azetidinyl pyrimidine scaffold demonstrated DLK inhibition with Ki of 281 nM, indicating that this chemotype can productively engage the kinase ATP-binding pocket . The 2-cyclopropyl substituent in the target compound is expected to occupy the same hydrophobic pocket exploited by the cyclopropyl group in the TBK1/IKKε inhibitor series (where 2,4-diamino-5-cyclopropyl pyrimidines achieved improved selectivity over the starting scaffold BX795), suggesting a conserved binding mode .

JAK-STAT signaling Anti-inflammatory therapeutics Kinase selectivity profiling

Physicochemical Property Profile vs. Common 4-Substituted Pyrimidine Isosteres

The combination of a small cyclopropyl group (logP contribution ~0.5–0.7) and a moderately basic azetidine (pKa ~8.5–9.0 for the conjugate acid) yields a calculated physicochemical profile that differentiates it from common 4-substituted pyrimidine isosteres. The azetidine nitrogen provides a handle for solubility modulation via salt formation, while the cyclopropyl group offers reduced lipophilicity compared to the isopropyl or phenyl substituents commonly found in kinase inhibitor scaffolds . Based on calculated properties (MW 189.26, tPSA ~29 Ų, HBD = 0, HBA = 3), the compound occupies a favorable position in lead-like chemical space, with molecular weight below the typical kinase inhibitor range (350–500 Da) and tPSA within the CNS-accessible window . In contrast, the corresponding 4-piperidino analog would exhibit MW >203 Da and increased conformational flexibility (additional rotatable bonds), while the 4-morpholino analog would have higher tPSA (~38 Ų) and additional hydrogen bond acceptors that may alter permeability .

Drug-likeness Physicochemical properties Lead optimization

Scaffold Versatility for Fragment-Based Drug Discovery vs. Fully Decorated Kinase Inhibitor Leads

Unlike fully elaborated kinase inhibitors that present limited vectors for further optimization, 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine retains three accessible diversification points: (1) the C5 position of the pyrimidine ring for electrophilic substitution, (2) the C6 methyl group for oxidation or homologation, and (3) the azetidine nitrogen (following deprotection if benzyl-protected) for N-alkylation or N-arylation . This places the compound in an intermediate complexity range ideal for fragment-to-lead or scaffold-hopping campaigns. The closely related 4-chloro-2-cyclopropyl-6-(3-methoxyazetidin-1-yl)pyrimidine has been used as a diversification platform for generating kinase inhibitor libraries, with the chloro substituent serving as a synthetic handle for sequential SNAr reactions . The target compound, by replacing the 4-chloro with an azetidine, preserves the pyrimidine core's ability to accept further substitution while pre-installing the biologically validated azetidine motif . In comparison, fully elaborated lead compounds from the same patent family (e.g., compounds with MW >500 Da and complex spirocyclic substituents) offer limited opportunities for further structural optimization without complete resynthesis .

Fragment-based drug discovery Scaffold hopping Hit expansion

High-Impact Application Scenarios for 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Hit Identification: Screening for JAK or DLK Target Engagement

Research groups pursuing novel JAK or DLK inhibitors can employ 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine as a structurally distinct starting point for high-throughput screening or focused library design. The azetidinyl pyrimidine chemotype is patent-validated for JAK inhibition in inflammatory disease models, and related scaffolds have demonstrated DLK binding with Ki values in the sub-micromolar range (281–636 nM) . The compound's compact structure (MW 189.26) makes it suitable for fragment-based screening cascades, where initial hits can be rapidly elaborated using the three accessible diversification vectors identified in Section 3.5.

Structure-Activity Relationship (SAR) Library Synthesis via C5 Diversification

Medicinal chemistry teams building kinase-targeted compound libraries can utilize this compound as a core scaffold for parallel SAR studies, exploiting its pre-installed azetidine to bypass one SNAr coupling step per analog compared to 4-chloro precursors. The C5 position of the pyrimidine ring is activated for electrophilic substitution, enabling rapid exploration of substituent effects on kinase selectivity—a strategy directly supported by the >3,000-fold selectivity window observed in related 5-substituted azetidinyl pyrimidines . This synthetic advantage translates to tangible reductions in library production timelines.

Selectivity Profiling Against Kinase Panels Using Azetidine-Constrained Scaffolds

The conformational constraint imposed by the azetidine ring offers a design principle for achieving kinase selectivity that is mechanistically distinct from flexibility-based binding mode adaptation. Research groups focused on understanding selectivity determinants within the JAK family or between PLK4 and Aurora kinases can use this compound as a probe scaffold to systematically map how azetidine ring geometry influences off-target kinase engagement, building on the established SAR that azetidine-containing analogs achieve >3,000-fold intra-family selectivity while pyrrolidine or piperidine replacements exhibit broadened inhibition profiles .

Fragment-to-Lead Optimization Leveraging Multi-Vector Diversification

Fragment-based drug discovery programs targeting kinases or other ATP-binding proteins can employ this compound as an advanced fragment hit with three chemically accessible growth vectors (C5, C6-methyl, and azetidine N-position). The intermediate MW (189.26) and favorable calculated tPSA (~29 Ų) position it within lead-like chemical space, while its patent-backed therapeutic relevance in inflammatory eye disease provides a validated biological context for lead optimization campaigns . The scaffold's ability to accept late-stage diversification without complete resynthesis enables efficient SAR cycles that are not feasible with fully elaborated leads.

Quote Request

Request a Quote for 4-(Azetidin-1-yl)-2-cyclopropyl-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.